5-Bromo-2-ethoxybenzoic acid

Descripción general

Descripción

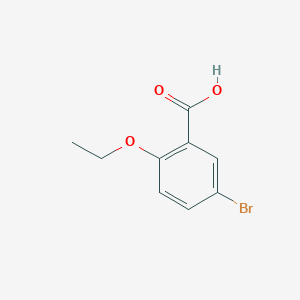

5-Bromo-2-ethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a versatile building block used in the synthesis of complex compounds, including pharmaceuticals, agrochemicals, and research chemicals . The compound is characterized by a bromine atom at the 5-position and an ethoxy group at the 2-position of the benzoic acid core .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxybenzoic acid typically involves the bromination of 2-ethoxybenzoic acid. One common method includes dissolving 2-ethoxybenzoic acid in acetic acid and slowly adding bromine at room temperature. The mixture is then stirred overnight to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reagent addition, and reaction time to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-ethoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 2-ethoxybenzoic acid yields this compound .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

5-Bromo-2-ethoxybenzoic acid serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in the production of pharmaceuticals, agrochemicals, and advanced materials. The presence of both bromine and ethoxy functional groups enables participation in various organic reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be substituted with other nucleophiles.

- Suzuki Couplings : This compound can be involved in cross-coupling reactions essential for forming carbon-carbon bonds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles |

| Suzuki Coupling | Formation of carbon-carbon bonds |

| Esterification | Conversion to esters using alcohols |

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antioxidant Activity

The compound has shown significant antioxidant capabilities, capable of scavenging free radicals. The Ferric Reducing Antioxidant Power (FRAP) assay results indicate its ability to reduce ferric ions to ferrous ions, which is critical for mitigating oxidative stress-related cellular damage.

Anti-inflammatory Effects

In vitro studies reveal that this compound inhibits pro-inflammatory enzymes such as lipoxygenase. This inhibition suggests potential applications in treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Inhibits lipoxygenase activity |

Pharmaceutical Development

This compound is also a key intermediate in the synthesis of various pharmaceutical compounds. It has been identified as a precursor in the development of sodium-glucose cotransporter inhibitors (SGLT2 inhibitors), which are currently under investigation for diabetes therapy. The compound's ability to undergo further chemical transformations makes it invaluable in drug discovery processes.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its unique reactivity allows for the efficient construction of complex molecules necessary for crop protection and other agricultural applications.

Case Studies

-

Antimicrobial Efficacy Study

A peer-reviewed study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential utility in treating infections caused by resistant strains. -

Synthesis of SGLT2 Inhibitors

A recent investigation detailed a scalable process for synthesizing SGLT2 inhibitors using this compound as a key intermediate. This study emphasized cost-effective methods while achieving high yields, showcasing the compound's relevance in pharmaceutical manufacturing .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-ethoxybenzoic acid depends on its specific applicationThe bromine atom and ethoxy group play crucial roles in its reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-2-ethoxybenzoic acid: Similar structure with a chlorine atom instead of bromine.

2-Bromo-5-methoxybenzoic acid: Similar structure with a methoxy group instead of an ethoxy group.

5-Fluoro-2-methoxybenzoic acid: Similar structure with a fluorine atom and a methoxy group.

Uniqueness

5-Bromo-2-ethoxybenzoic acid is unique due to the presence of both a bromine atom and an ethoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .

Actividad Biológica

5-Bromo-2-ethoxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a benzoic acid backbone. Its molecular formula is , which contributes to its unique chemical reactivity and biological interactions.

1. Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Research indicates that this compound can scavenge free radicals, which is critical in preventing oxidative stress-related cellular damage. The Ferric Reducing Antioxidant Power (FRAP) assay has shown promising results, indicating that this compound can reduce ferric ions to ferrous ions, thereby exhibiting antioxidant properties.

3. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound inhibits the activity of pro-inflammatory enzymes such as lipoxygenase. This inhibition suggests a mechanism through which the compound may exert anti-inflammatory effects, making it a candidate for further research in inflammatory disease models.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in oxidative stress and inflammation pathways, modulating their activity.

- Cellular Signaling : It is hypothesized that this compound can influence cellular signaling pathways related to inflammation and cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Inhibits lipoxygenase activity |

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential utility in treating infections caused by resistant strains.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by this compound.

- Formulation Development : To assess the feasibility of developing this compound into a therapeutic agent or supplement.

Propiedades

IUPAC Name |

5-bromo-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFIATVCNUJMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410153 | |

| Record name | 5-bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60783-90-6 | |

| Record name | 5-bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.